4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene

Medicinal Chemistry QSAR Lipophilicity Optimization

4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene (CAS 898759-48-3), also known as 2-(4-ethoxybenzyl)-1,3-dioxolane, is a heterocyclic acetal building block composed of a 1,3-dioxolane ring linked via a methylene bridge to a 4-ethoxy-substituted phenyl moiety. The 1,3-dioxolane substructure is recognized as a privileged scaffold in medicinal chemistry, frequently incorporated into pharmacologically active molecules including antivirals, antifungals, and adrenoreceptor antagonists.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 898759-48-3
Cat. No. B3025052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
CAS898759-48-3
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2OCCO2
InChIInChI=1S/C12H16O3/c1-2-13-11-5-3-10(4-6-11)9-12-14-7-8-15-12/h3-6,12H,2,7-9H2,1H3
InChIKeyVZYXULLXFYSIJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene (CAS 898759-48-3): Procurement-Ready Acetal Building Block


4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene (CAS 898759-48-3), also known as 2-(4-ethoxybenzyl)-1,3-dioxolane, is a heterocyclic acetal building block composed of a 1,3-dioxolane ring linked via a methylene bridge to a 4-ethoxy-substituted phenyl moiety . The 1,3-dioxolane substructure is recognized as a privileged scaffold in medicinal chemistry, frequently incorporated into pharmacologically active molecules including antivirals, antifungals, and adrenoreceptor antagonists [1]. The compound is commercially available from multiple specialty chemical suppliers in gram-to-kilogram quantities with purity specifications ranging from 95% to ≥98% .

Why 4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene (898759-48-3) Cannot Be Replaced by a Close Structural Analog


Structural analogs within the 2-benzyl-1,3-dioxolane class—such as the 4-fluoro, 4-chloro, 4-bromo, and unsubstituted benzyl variants—exhibit quantifiable differences in physicochemical parameters that directly impact synthetic utility, purification protocols, and downstream application performance. The 4-ethoxy substituent of the target compound confers a calculated LogP of 2.00070, which is intermediate between the more polar 4-fluoro analog (LogP ~1.74) and the more lipophilic biphenyl derivative (LogP 3.269) [1]. This precise hydrophobicity tuning, combined with a boiling point of 307.3°C at 760 mmHg and a density of 1.098 g/cm³ , directly influences solubility profiles, chromatographic retention times, and phase-transfer behavior during multistep syntheses. Generic substitution without verifying these property shifts can lead to failed extractions, altered reaction kinetics, and unanticipated byproduct formation, underscoring the necessity of compound-specific procurement rather than class-level interchangeability.

Quantitative Differentiation of 4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene (CAS 898759-48-3) for Procurement Decisions


Lipophilicity Tuning: LogP Comparison Among Benzyl-Substituted 1,3-Dioxolane Analogs

The 4-ethoxy substituent positions the compound's lipophilicity between the more polar 4-fluoro analog and the more hydrophobic biphenyl derivative. The target compound exhibits a calculated LogP of 2.00070 [1]. In contrast, the 4-fluoro analog (4-(1,3-dioxolan-2-ylmethyl)-1-fluorobenzene) has a reported LogP of approximately 1.74, while the biphenyl analog (4-(1,3-dioxolan-2-ylmethyl)biphenyl) reaches LogP 3.269 . This LogP difference of approximately 0.26 versus the fluoro analog and 1.27 versus the biphenyl derivative quantifies a significant shift in partition coefficient that affects membrane permeability predictions and reversed-phase chromatography retention times.

Medicinal Chemistry QSAR Lipophilicity Optimization

Commercial Purity and Availability: Procurement-Ready Specifications

Multiple commercial suppliers offer 4-(1,3-dioxolan-2-ylmethyl)-1-ethoxybenzene with specified purity thresholds that meet or exceed typical research-grade requirements. Available purities range from minimum 95% to ≥98% (NLT 98%) across different vendors [1]. In comparison, less common analogs such as the 2,3-dichlorophenyl variant (CAS 898759-49-4) or the 3-methylbenzyl variant (CAS 898759-51-8) appear with narrower supplier availability and less frequently documented purity specifications . The compound is stocked by multiple international suppliers including Fluorochem (UK), International Laboratory Limited (USA), and Rieke Metals (USA), ensuring competitive procurement options and reduced lead-time risk .

Chemical Sourcing Quality Control Building Block Procurement

1,3-Dioxolane Ring Stability Under Basic Conditions: Class-Level Advantage

The 1,3-dioxolane acetal moiety exhibits well-documented stability under basic and nucleophilic conditions, a property that is class-wide and essential for its function as an aldehyde/ketone protecting group. Comprehensive stability tables for 1,3-dioxolanes indicate robust stability at pH 9 and pH 12 at room temperature, and tolerance toward strong nucleophiles including RLi, RMgX (Grignard reagents), and enolates [1]. This stability profile is identical to that of 1,3-dioxanes but offers the advantage of a smaller five-membered ring that reduces steric bulk. In contrast, dimethyl acetals, an alternative carbonyl protecting group, demonstrate similar stability to bases and nucleophiles but are more susceptible to hydrolysis under mildly acidic conditions, potentially complicating multistep sequences where transient acidity is encountered [1].

Protecting Group Chemistry Organic Synthesis Reaction Compatibility

Physical Property Differentiation: Boiling Point and Density Relative to Analogs

The target compound possesses a calculated boiling point of 307.3°C at 760 mmHg and a density of 1.098 g/cm³ [1]. These physical parameters differ markedly from the parent 1,3-dioxolane ring system, which boils at 78°C and is fully water-miscible [2]. The substantial boiling point elevation of approximately 229°C relative to unsubstituted 1,3-dioxolane reflects the increased molecular weight and aromatic substitution, directly impacting distillation feasibility, vacuum evaporation protocols, and safety considerations during scale-up. The density value informs solvent layering, extraction efficiency, and phase separation behavior in aqueous-organic workups.

Purification Process Chemistry Physical Property Assessment

Recommended Application Scenarios for 4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene (898759-48-3) in R&D and Process Chemistry


Medicinal Chemistry SAR Campaigns Targeting Lipophilicity Optimization

Use this compound as a 4-ethoxybenzyl-1,3-dioxolane building block to systematically vary LogP within a congeneric series. The intermediate LogP of 2.00 positions it advantageously between more polar (4-fluoro, LogP ~1.74) and more lipophilic (4-biphenyl, LogP 3.27) analogs, enabling fine-tuning of drug-likeness parameters while maintaining the 1,3-dioxolane pharmacophore [1]. This compound is particularly suited for SAR exploration in antiviral and adrenoreceptor antagonist programs where 1,3-dioxolane-containing scaffolds have demonstrated validated activity [2].

Multistep Synthesis Requiring Aldehyde/Ketone Protection

Employ this compound as a stable, masked aldehyde/ketone equivalent in multistep sequences involving strong bases, Grignard reagents, or nucleophilic alkylations. The 1,3-dioxolane ring remains intact under pH 9 and pH 12 aqueous conditions and tolerates RLi and RMgX without premature deprotection, unlike dimethyl acetal alternatives which show greater acid sensitivity [3]. The high boiling point (307.3°C) and density (1.098 g/cm³) [1] should inform workup and purification design, favoring extraction and chromatography over distillation.

Pharmaceutical Intermediate Procurement for Scale-Up Feasibility Studies

Source this compound from multiple established vendors offering 95% to ≥98% purity for process chemistry validation and route scouting. The documented availability from suppliers including Fluorochem, International Laboratory Limited, and Rieke Metals mitigates single-source supply chain risk, while the compound's classification under HS code 2932999099 facilitates straightforward customs documentation for international procurement [1]. The consistent purity specifications across vendors support reproducible initial scale-up without extensive in-house purification.

Derivatization Platform for Ether-Linked Bioactive Conjugates

Leverage the 4-ethoxybenzyl moiety as a conjugation handle for introducing lipophilic character and potential hydrogen-bonding interactions. The ethoxy group enhances solubility in organic solvents while preserving reactivity for further functionalization [4]. This structural feature supports the synthesis of 1,3-dioxolane-containing ligands, prodrugs, or affinity probes where the 4-ethoxy substitution pattern has been shown to influence target engagement in related chemotypes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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